1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-4-[(2-phenyl-1H-imidazol-1-yl)methyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-4-[(2-phenyl-1H-imidazol-1-yl)methyl]piperidine is a useful research compound. Its molecular formula is C19H21N5OS and its molecular weight is 367.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Evaluation in Medicinal Chemistry
A variety of research applications focus on the synthesis and evaluation of compounds with structural similarities or related functionalities to the specified chemical compound for their potential in medicinal chemistry. For instance, compounds with the thiadiazole moiety have been synthesized and evaluated for their antitubercular and antifungal activities, indicating the significance of such structures in developing therapeutic agents (Manjoor. Syed et al., 2013). Furthermore, studies on the reaction of hemimonothioacetals and ureas have led to the synthesis of new compounds, highlighting the versatility of these chemical structures in generating potentially bioactive molecules (Z. Jian, 1997).
Optical and Material Applications
The research extends beyond medicinal chemistry into materials science, where derivatives of similar compounds have been explored for their optical properties. For example, a study on the one-pot synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives demonstrated their potential as low-cost emitters with large Stokes' shifts, relevant for applications in luminescent materials (G. Volpi et al., 2017).
Structural and Molecular Studies
Isomorphous structures, including methyl- and chloro-substituted heterocyclic analogues, have been studied, revealing insights into the chlorine-methyl exchange rule and the impact of molecular structure on isomorphism (V. Rajni Swamy et al., 2013). This underscores the importance of structural analysis in understanding the properties and potential applications of chemical compounds.
Molecular Interactions and Activity Studies
The antagonist activity of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide against the CB1 cannabinoid receptor was elucidated through molecular interaction studies, offering a foundation for developing targeted therapeutic agents (J. Shim et al., 2002).
Aggregation and Solvent Effect Studies
The effects of molecular aggregation in specific derivatives within organic solvents have been investigated, demonstrating the role of solvent interactions and substituent structure on aggregation processes. Such studies contribute to our understanding of molecular behavior in different environments (A. Matwijczuk et al., 2016).
Properties
IUPAC Name |
(4-methylthiadiazol-5-yl)-[4-[(2-phenylimidazol-1-yl)methyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5OS/c1-14-17(26-22-21-14)19(25)23-10-7-15(8-11-23)13-24-12-9-20-18(24)16-5-3-2-4-6-16/h2-6,9,12,15H,7-8,10-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZRNBUBHKUKFLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCC(CC2)CN3C=CN=C3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.